molecular formula C6H10N4O2 B2648273 4-nitro-1-propyl-1H-pyrazol-5-amine CAS No. 1248001-78-6

4-nitro-1-propyl-1H-pyrazol-5-amine

Cat. No. B2648273
CAS RN: 1248001-78-6
M. Wt: 170.172
InChI Key: PBMMCMLKMAGGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-propyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized through various methods, including the reaction of 4-nitro-1-propyl-1H-pyrazole with different reagents. The compound has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-nitro-1-propyl-1H-pyrazol-5-amine has been studied extensively. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin. Additionally, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The compound has been found to have a number of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been found to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. However, there are also some limitations to its use. The compound has been found to be toxic at high concentrations, which may limit its use in some experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-nitro-1-propyl-1H-pyrazol-5-amine. One potential area of research is the development of new antimicrobial agents based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to fully understand the toxicity of the compound and its potential side effects.

Synthesis Methods

The synthesis of 4-nitro-1-propyl-1H-pyrazol-5-amine has been achieved through different methods. One of the most common methods involves the reaction of 4-nitro-1-propyl-1H-pyrazole with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield. Other methods include the reaction of 4-nitro-1-propyl-1H-pyrazole with different reagents such as ammonia, sodium azide, and hydrazine sulfate.

Scientific Research Applications

The compound has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

4-nitro-2-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMMCMLKMAGGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1-propyl-1H-pyrazol-5-amine

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